molecular formula C9H9NO3 B3045259 2-Ethenyl-1-methoxy-4-nitrobenzene CAS No. 103851-61-2

2-Ethenyl-1-methoxy-4-nitrobenzene

Cat. No.: B3045259
CAS No.: 103851-61-2
M. Wt: 179.17 g/mol
InChI Key: BAVZBAJBYXTMHC-UHFFFAOYSA-N
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Description

2-Ethenyl-1-methoxy-4-nitrobenzene is an organic compound that belongs to the group of electron-deficient olefins. . This compound is characterized by the presence of an ethenyl group, a methoxy group, and a nitro group attached to a benzene ring.

Scientific Research Applications

2-Ethenyl-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

The role of 2-Ethenyl-1-methoxy-4-nitrobenzene in biochemical reactions is not well-documented. It’s structurally similar to styrene, which is known to undergo electrophilic aromatic substitution

Cellular Effects

The cellular effects of this compound are not well-studied. Based on its structural similarity to styrene, it may influence cell function through its interactions with various cellular processes

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-methoxy-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. For example, the Friedel-Crafts acylation followed by nitration and subsequent reduction steps can be employed to introduce the necessary functional groups onto the benzene ring . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like bromine in the presence of iron bromide (FeBr3) for bromination, or nitric acid for nitration.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as 2-chloro-1-methoxy-4-nitrobenzene from chlorination reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    4-Nitrostyrene: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.

    2-Chloro-1-methoxy-4-nitrobenzene: A chlorinated derivative that exhibits different reactivity due to the presence of the chlorine atom.

Uniqueness

2-Ethenyl-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity patterns. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-ethenyl-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVZBAJBYXTMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609683
Record name 2-Ethenyl-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103851-61-2
Record name 2-Ethenyl-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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